![molecular formula C15H13BrFNO2 B2621195 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide CAS No. 391222-97-2](/img/structure/B2621195.png)
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide
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Overview
Description
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide, also known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. BFA is a member of the benzamide family of compounds and is characterized by its unique chemical structure, which contains a bromine, fluorine, and ethoxyphenyl group.
Mechanism of Action
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide exerts its biological effects by inhibiting the activity of ARF, a protein that plays a critical role in the regulation of intracellular vesicle trafficking and secretion. Specifically, this compound binds to the ARF protein and prevents it from interacting with other proteins and membranes, leading to the disruption of intracellular vesicle trafficking and secretion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on cells, including the inhibition of protein trafficking and secretion, the induction of endoplasmic reticulum stress, and the activation of the unfolded protein response. These effects are thought to be mediated by the inhibition of ARF activity and the disruption of intracellular vesicle trafficking and secretion.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide in lab experiments is its specificity for ARF inhibition, which allows for the selective modulation of intracellular vesicle trafficking and secretion. However, this compound has some limitations, including its potential cytotoxicity and the need for careful dosing and experimental design to avoid non-specific effects.
Future Directions
There are several future directions for the study of 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide and its potential applications in various scientific research fields. One promising direction is the development of new this compound derivatives with improved potency and selectivity for ARF inhibition. Another direction is the use of this compound as a chemical probe for the study of other intracellular trafficking pathways and the identification of new drug targets. Finally, the potential use of this compound in the development of new therapeutic agents for the treatment of diseases associated with intracellular trafficking and secretion dysfunction, such as cancer and neurodegenerative disorders, is an exciting area of research.
Synthesis Methods
The synthesis of 4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide involves a multi-step process that typically begins with the reaction of 4-bromo-2-fluoroaniline with ethyl 3-bromobenzoate in the presence of a palladium catalyst. The resulting product is then subjected to a series of chemical transformations, including hydrolysis and amidation, to yield the final compound, this compound.
Scientific Research Applications
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry and drug discovery. One of the most promising applications of this compound is its use as a chemical probe for the study of protein trafficking and secretion in cells. This compound has been shown to inhibit the activity of a protein called ADP-ribosylation factor (ARF), which plays a critical role in protein trafficking and secretion.
properties
IUPAC Name |
4-bromo-N-(3-ethoxyphenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-2-20-12-5-3-4-11(9-12)18-15(19)13-7-6-10(16)8-14(13)17/h3-9H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCZLUWEAOFZRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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